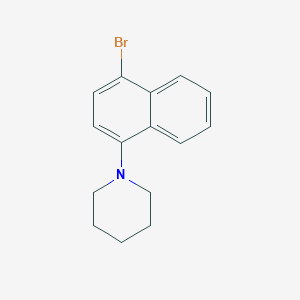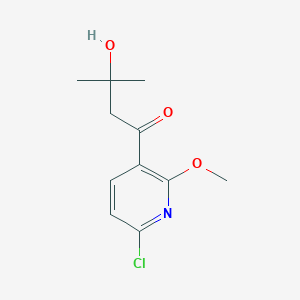
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a compound that features a thiazole ring and a tetrahydropyridine moiety protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine typically involves the following steps:
Formation of the Tetrahydropyridine Moiety: The starting material, 1,2,5,6-tetrahydropyridine, is protected with a Boc group to form 1-Boc-1,2,5,6-tetrahydropyridine.
Thiazole Ring Formation: The protected tetrahydropyridine is then reacted with a thiazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring or the tetrahydropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand its interaction with biological targets.
Industrial Applications: The compound can be utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the thiazole and tetrahydropyridine moieties interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: This compound shares the tetrahydropyridine moiety but differs in the functional groups attached.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar in having a Boc-protected nitrogen-containing ring but with different substituents.
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: Another Boc-protected compound with a different heterocyclic structure.
Uniqueness
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is unique due to the combination of the thiazole ring and the Boc-protected tetrahydropyridine moiety
Propriétés
Formule moléculaire |
C13H19N3O2S |
|---|---|
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
tert-butyl 5-(2-amino-1,3-thiazol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h5,8H,4,6-7H2,1-3H3,(H2,14,15) |
Clé InChI |
IQABRPKXVVKYIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC=C(C1)C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)


![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)




![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
